4-[6-(4-bromophenoxy)hexyl]morpholine
Description
4-[6-(4-Bromophenoxy)Hexyl]Morpholine is a brominated aromatic compound featuring a morpholine ring connected to a hexyl chain terminated by a 4-bromophenoxy group.
Properties
IUPAC Name |
4-[6-(4-bromophenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c17-15-5-7-16(8-6-15)20-12-4-2-1-3-9-18-10-13-19-14-11-18/h5-8H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRDPXXKZKMPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-bromophenoxy)hexyl]morpholine typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions starting from a suitable alkyl halide. The halide undergoes nucleophilic substitution with a phenol derivative to introduce the phenoxy group.
Bromination: The phenoxy group is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the para position.
Morpholine Ring Introduction: The final step involves the reaction of the brominated hexyl chain with morpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-bromophenoxy)hexyl]morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized products.
Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, oxidized phenoxy compounds, and reduced brominated products.
Scientific Research Applications
4-[6-(4-bromophenoxy)hexyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of morpholine derivatives with biological targets.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[6-(4-bromophenoxy)hexyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in π-π interactions or hydrogen bonding with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The hexyl chain provides the necessary hydrophobic interactions to stabilize the compound within the target site.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Key Observations :
- Substituent Position : Bromine at the para position (as in the target compound) maximizes electronic effects for aromatic substitution reactions compared to ortho or meta positions .
- Functional Groups : Acetyl or methoxy substituents alter electronic properties (e.g., methoxy increases solubility, while acetyl introduces ketone reactivity) .
Physicochemical and Electronic Properties
Evidence from polymer science (e.g., copolymers with nitrophenyl or styryl groups) highlights substituent-dependent UV absorption and optical band gaps. For example:
- UV Absorption : Structural analogs with nitro or styryl groups exhibit absorption peaks between 560–585 nm in chloroform, suggesting similar conjugation effects could occur in brominated morpholine derivatives .
- Thermal Stability: Morpholine derivatives with aromatic bromine show higher thermal decomposition temperatures (>250°C) compared to non-brominated analogs, attributed to bromine’s electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
